Ethanone,2-bromo-1-(2,2-difluoro-1,3-benzodioxol-4-yl)-
Description
IUPAC Nomenclature Conventions for Polyhalogenated Benzodioxolyl Ethanones
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-bromo-1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanone . The nomenclature follows these hierarchical rules:
- Parent chain selection : The ethanone group (a two-carbon ketone) serves as the root structure.
- Substituent prioritization :
- The 1,3-benzodioxol-4-yl group (a benzene ring fused to a 1,3-dioxole ring) is designated as the primary substituent at the first carbon of the ethanone.
- The 2,2-difluoro modifier specifies two fluorine atoms attached to the second carbon of the dioxole ring.
- The 2-bromo prefix indicates a bromine atom on the second carbon of the ethanone backbone.
- Numbering sequence :
- The benzodioxol ring is numbered such that the fused oxygen atoms occupy positions 1 and 3.
- The ethanone’s carbonyl carbon is position 1, with the brominated carbon as position 2.
This naming aligns with IUPAC Rule C-14.4 for polyhalogenated bicyclic systems, where halogen substituents are cited in alphabetical order (bromo before fluoro) and positional descriptors precede structural modifiers.
CAS Registry Number and Alternative Chemical Identifiers
The compound is uniquely identified by the following registry numbers and molecular descriptors:
The CAS Registry Number (85946912) is critical for regulatory compliance and commercial transactions, while the SMILES and InChIKey strings enable computational modeling and database searches.
Comparative Analysis of Depository-Supplied Synonyms
The compound is referenced under multiple aliases across chemical repositories, reflecting variations in naming conventions and database curation practices:
- IUPAC-style names prioritize structural clarity, as seen in the first synonym.
- Vendor codes (e.g., SCHEMBL637798) streamline procurement but lack structural information.
- InChIKey hashes provide a machine-readable fingerprint for cheminformatics applications.
This synonymy underscores the necessity of cross-referencing identifiers to ensure accuracy in research and industrial contexts.
Properties
Molecular Formula |
C9H5BrF2O3 |
|---|---|
Molecular Weight |
279.03 g/mol |
IUPAC Name |
2-bromo-1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanone |
InChI |
InChI=1S/C9H5BrF2O3/c10-4-6(13)5-2-1-3-7-8(5)15-9(11,12)14-7/h1-3H,4H2 |
InChI Key |
ZDMUOBYSGZZBDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(O2)(F)F)C(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways and Reaction Mechanisms
Bromination of 2,2-Difluoro-1,3-Benzodioxol-4-yl Acetic Acid Derivatives
The most widely reported route involves brominating 2,2-difluoro-1,3-benzodioxol-4-yl acetic acid precursors. Key steps include:
- Acetylation : 2,2-Difluoro-1,3-benzodioxole undergoes Friedel-Crafts acylation with acetyl chloride in the presence of AlCl₃, yielding 1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanone.
- Bromination : The acetylated intermediate is treated with bromine (Br₂) or N-bromosuccinimide (NBS) under radical initiation (e.g., benzoyl peroxide or UV light) to introduce the bromine atom at the α-position.
Critical Reaction Parameters :
- Solvent : Dichloromethane or carbon tetrachloride for radical stability.
- Temperature : 70–85°C for NBS-mediated reactions; ambient conditions for Br₂ with Fe catalysis.
- Catalyst : Iron filings or AIBN (azobisisobutyronitrile) enhance regioselectivity, minimizing di-bromination byproducts.
Representative Data Table: Bromination Efficiency
| Brominating Agent | Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|---|
| Br₂ | CCl₄ | Fe | 25–30 | 75 | 99.8 | |
| NBS | CH₂Cl₂ | BPO | 80 | 95 | 99.5 | |
| HBr/H₂O₂ | H₂O/EtOAc | – | 70 | 82 | 98.7 |
Industrial-Scale Production Techniques
Continuous Flow Bromination
To address exothermic risks in batch processes, flow reactors are employed for:
- Precise Temperature Control : Maintains 20–30°C during Br₂ addition, reducing side reactions.
- In Situ Quenching : Immediate neutralization with NaHSO₃ prevents over-bromination.
Case Study : A 500 L reactor produced 250 kg of product (75% yield) using Fe-catalyzed bromination, with steam distillation for purification.
Advanced Methodological Innovations
Analytical Validation and Quality Control
Structural Confirmation
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Scale Applicability |
|---|---|---|---|
| NBS/BPO | High regioselectivity, mild conditions | Cost of NBS, radical initiator toxicity | Lab-scale |
| Br₂/Fe | Low cost, high yield | Exothermic risk, Fe waste | Industrial |
| HBr/H₂O₂ | Aqueous, minimal waste | Longer reaction times | Pilot plant |
| Photochemical | Catalyst-free, room temperature | UV equipment cost | Lab-scale |
Chemical Reactions Analysis
Types of Reactions
Ethanone,2-bromo-1-(2,2-difluoro-1,3-benzodioxol-4-yl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The ethanone moiety can be oxidized to form carboxylic acids or esters.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted ethanone derivatives.
Oxidation: Formation of carboxylic acids or esters.
Reduction: Formation of alcohols or other reduced compounds.
Scientific Research Applications
Ethanone,2-bromo-1-(2,2-difluoro-1,3-benzodioxol-4-yl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone,2-bromo-1-(2,2-difluoro-1,3-benzodioxol-4-yl)- involves its interaction with specific molecular targets. The bromo and difluoro groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Comparison with Similar Compounds
Structural Analogues
Substituent Variations
- 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethanone: The non-brominated parent compound lacks the bromine atom, reducing its reactivity toward nucleophilic substitution. This derivative is used as a precursor in fungicides like fludioxonil, which shares the 2,2-difluorobenzodioxole moiety .
- 2-Bromo-1-(furan-2-yl)ethanone: Replacing the benzodioxole group with a furan ring reduces steric hindrance and alters electronic properties, favoring reactions in heterocyclic synthesis (e.g., quinolone derivatives) .
Table 1: Structural and Physical Properties
*Calculated based on formula.
Biological Activity
Ethanone, 2-bromo-1-(2,2-difluoro-1,3-benzodioxol-4-yl)-, also known by its CAS number 668275-94-3, is a compound with significant biological activity that has garnered interest in medicinal chemistry and pharmacology. This article explores its chemical properties, biological effects, and potential applications based on diverse research findings.
The molecular formula of Ethanone, 2-bromo-1-(2,2-difluoro-1,3-benzodioxol-4-yl)- is with a molecular weight of approximately 279.04 g/mol. The compound features a unique structure that includes a benzodioxole moiety, which is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₅BrF₂O₃ |
| Molecular Weight | 279.04 g/mol |
| CAS Number | 668275-94-3 |
Anticancer Properties
Research has indicated that compounds structurally related to Ethanone, 2-bromo-1-(2,2-difluoro-1,3-benzodioxol-4-yl)- may exhibit anticancer properties. In particular, studies have focused on the compound's ability to induce quinone reductase 1 (QR1) and inhibit quinone reductase 2 (QR2), both of which are enzymes involved in cellular detoxification and protection against oxidative stress.
For instance, derivatives of phenazine compounds have shown promising results in inducing QR1 and inhibiting QR2 at nanomolar concentrations, suggesting that similar mechanisms may be applicable to Ethanone derivatives .
Neuroprotective Effects
The potential neuroprotective effects of this compound are also noteworthy. Research indicates that certain benzodioxole derivatives can interact with estrogen receptors (ERs), which play a crucial role in neuroprotection and cognitive function. By modulating ER activity, these compounds may help mitigate neurodegenerative processes .
Case Studies
Several studies have explored the biological implications of compounds related to Ethanone:
- Chemopreventive Agents : A study highlighted the synthesis of various phenazine analogues that were evaluated for their ability to act as chemopreventive agents. The results showed significant induction of QR1 and inhibition of QR2 among several derivatives .
- Neuroprotective Mechanisms : Another investigation focused on the interaction of benzodioxole compounds with estrogen receptors in the brain. This study suggested that such interactions could lead to improved outcomes in neuropsychiatric conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
